プロクロラズマンガン

概要

説明

Prochloraz manganese is a prochloraz-metal complex known for its efficacy against a wide range of fungal diseases affecting cereals, field crops, fruit, and other crops . This compound is particularly valued in agriculture for its broad-spectrum fungicidal properties.

科学的研究の応用

Crop Protection

Prochloraz manganese is primarily utilized in the agricultural sector for the control of fungal diseases in various crops, including:

- Cereals : Effective against diseases like anthracnose and eyespot.

- Fruits and Vegetables : Controls stem-end rot and other post-harvest diseases.

- Mushrooms : Particularly effective against cobweb disease caused by Cladobotryum mycophilum.

Efficacy Against Fungal Pathogens

Recent studies have demonstrated the effectiveness of prochloraz manganese against specific pathogens:

- In a study evaluating its antifungal effects on C. mycophilum, prochloraz manganese showed an EC50 value of 0.076 µg/mL, indicating high potency against this pathogen .

- Field trials indicated that applying 400 mg/L of prochloraz manganese resulted in 61.38% disease control in white button mushrooms .

Control of Cobweb Disease in Mushrooms

A significant case study involved the application of prochloraz manganese to control cobweb disease in Agaricus bisporus (white button mushrooms):

- Study Findings : The complex exhibited strong antifungal activity without adversely affecting mushroom yield or quality.

- Application Rate : A concentration of 400 mg/L was effective, with residual levels remaining below maximum residue limits .

| Treatment | Concentration (mg/L) | Disease Control (%) |

|---|---|---|

| Prochloraz Manganese | 400 | 61.38 |

| Seboctylamine Acetate | 6 | 81.17 |

Sensitivity Evaluation Against Other Pathogens

Another study assessed the sensitivity of various fungal pathogens to prochloraz manganese:

- The compound was evaluated alongside other fungicides, with results showing it as the most effective option for controlling C. mycophilum .

Safety and Residue Analysis

Safety assessments have confirmed that prochloraz manganese does not negatively impact the growth of beneficial fungi or the fruiting bodies of mushrooms:

作用機序

- Prochloraz has multiple mechanisms of action. In vitro studies have shown that it:

- Prochloraz affects several pathways:

- It acts as an antiandrogen by blocking the androgen receptor and inhibiting fetal steroid production .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

生化学分析

Biochemical Properties

Prochloraz manganese has been shown to interact with various enzymes and proteins. It elicits multiple mechanisms of action in vitro, as it antagonizes the androgen and the estrogen receptor, agonizes the Ah receptor, and inhibits aromatase activity . These interactions play a crucial role in the biochemical reactions involving Prochloraz manganese.

Cellular Effects

Prochloraz manganese has significant effects on various types of cells and cellular processes. It influences cell function by affecting androgen-regulated gene expressions in the prostate and increasing luteinizing hormone levels . It also significantly reduces plasma and testicular testosterone levels in gestational day 21 male foetuses, whereas testicular progesterone is increased .

Molecular Mechanism

Prochloraz manganese exerts its effects at the molecular level through several mechanisms. It acts as an antiandrogen both by blocking the androgen receptor and by inhibiting fetal steroidogenesis . These binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression contribute to the mechanism of action of Prochloraz manganese.

Temporal Effects in Laboratory Settings

Over time, the effects of Prochloraz manganese can change in laboratory settings. For instance, a suspension of the 50 percent wettable powder of the manganese complex in distilled water has been shown to dissociate to free prochloraz and manganese chloride to the extent of approximately 55 percent in four hours at 25°C .

Dosage Effects in Animal Models

In animal models, the effects of Prochloraz manganese vary with different dosages. For example, pregnant Wistar dams were dosed perinatally with 30 mg/kg Prochloraz manganese, which significantly reduced plasma and testicular testosterone levels in gestational day 21 male foetuses .

Metabolic Pathways

Prochloraz manganese is involved in several metabolic pathways. It plays a role in the metabolism of androgens and estrogens, as it inhibits the enzyme aromatase, which is responsible for the conversion of androgens to estrogens .

Subcellular Localization

Given its role in inhibiting aromatase, an enzyme located in the endoplasmic reticulum, it is plausible that Prochloraz manganese may localize to this subcellular compartment .

準備方法

Synthetic Routes and Reaction Conditions

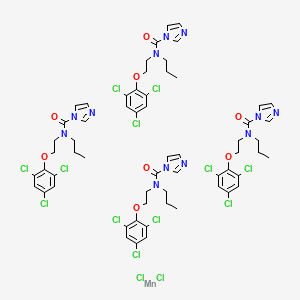

Prochloraz manganese is synthesized by reacting prochloraz with manganese chloride under controlled conditions. The reaction involves the coordination of prochloraz molecules to the manganese ion, forming a stable complex .

Industrial Production Methods

Industrial production of dichlorotetrakisprochloraz manganese typically involves large-scale synthesis in chemical reactors, followed by purification processes to ensure high purity and efficacy. The compound is then formulated into various agricultural products .

化学反応の分析

Types of Reactions

Prochloraz manganese undergoes several types of chemical reactions, including:

Oxidation: The manganese ion can participate in redox reactions, altering its oxidation state.

Substitution: Ligands in the complex can be substituted with other chemical groups under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with dichlorotetrakisprochloraz manganese include oxidizing agents and various ligands that can replace the prochloraz molecules. The reactions are typically carried out under controlled temperatures and pH conditions to ensure stability and desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different manganese oxides, while substitution reactions can produce various manganese-ligand complexes .

類似化合物との比較

Similar Compounds

Prochloraz: A widely used fungicide with similar antifungal properties.

Manganese Chloride: Used in various chemical reactions and as a micronutrient in agriculture.

Uniqueness

Prochloraz manganese is unique due to its combination of prochloraz and manganese, providing both fungicidal and micronutrient benefits. This dual functionality makes it particularly effective in agricultural applications .

生物活性

Prochloraz manganese (Prochloraz-Mn) is a complex fungicide that combines the active ingredient prochloraz with manganese chloride. This compound is primarily used in agriculture, particularly in mushroom cultivation, to control various fungal diseases. Its biological activity has been studied extensively, revealing significant insights into its efficacy, mechanisms of action, and environmental interactions.

Prochloraz functions as a non-competitive inhibitor of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. By binding to the heme iron of the enzyme, prochloraz disrupts the production of ergosterol, an essential component of fungal cell membranes. This action leads to increased permeability and ultimately fungal cell death. The presence of manganese in the Prochloraz-Mn complex may enhance its stability and effectiveness against specific pathogens.

Efficacy Against Fungal Pathogens

Prochloraz-Mn has been shown to effectively control various fungal diseases in mushrooms, particularly those caused by Cladobotryum mycophilum and Mycogone rosea. Studies have demonstrated its potency with effective concentrations (EC50) ranging from 0.00001 mg/L to 0.55 mg/L against these pathogens .

Table 1: Efficacy of Prochloraz-Mn Against Fungal Pathogens

| Pathogen | EC50 (mg/L) | Disease Controlled |

|---|---|---|

| Cladobotryum mycophilum | 0.00001 - 0.55 | Cobweb disease |

| Mycogone rosea | Not specified | Wet bubble disease |

| Trichoderma aggressivum | Not specified | Green mold |

Environmental Impact and Degradation

Research indicates that Prochloraz-Mn exhibits slow metabolic degradation in the environment, prompting studies on microbial degradation methods. A bacterial strain, designated WD-2, has been isolated from soil contaminated with Prochloraz-Mn, showing promising capabilities for biodegradation . This strain demonstrated effective growth and degradation characteristics under various conditions, highlighting the potential for bioremediation strategies.

Table 2: Characteristics of Bacterial Strain WD-2

| Characteristic | Description |

|---|---|

| Morphology | Short rod shape (0.6–0.8 μm × 1.1–1.4 μm) |

| Biochemical Tests | Specific tests conducted (details not specified) |

Case Study 1: Efficacy in Mushroom Cultivation

In a controlled study assessing the effects of Prochloraz-Mn on mushroom yield and disease control, it was found that applying Prochloraz-Mn at concentrations of 400 mg/L resulted in a disease control rate of approximately 61.38% against cobweb disease caused by C. mycophilum. The study also noted that there were no adverse effects on the growth and yield of Agaricus bisporus mushrooms .

Case Study 2: Chemical Stability Assessment

A study examined the chemical stability of chlorine dioxide when mixed with Prochloraz-Mn during mushroom cultivation. Results showed a significant decrease in chlorine dioxide concentration when combined with Prochloraz-Mn, indicating potential implications for simultaneous application strategies in agricultural practices .

Safety and Toxicity

While Prochloraz-Mn is effective against fungal pathogens, concerns regarding its toxicity have been raised. A case of acute manganese intoxication associated with Prochloraz-Mn exposure highlighted the need for careful handling and application practices . Monitoring residue levels in crops is essential to ensure compliance with safety standards.

特性

IUPAC Name |

dichloromanganese;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C15H16Cl3N3O2.2ClH.Mn/c4*1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;;;/h4*3,5,8-10H,2,4,6-7H2,1H3;2*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOKTPUZOHPXSA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.Cl[Mn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H64Cl14MnN12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1632.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75747-77-2 | |

| Record name | Dichlorotetrakis[N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide-κO1]manganese | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75747-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorotetrakis[N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide]manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the mechanism of action of prochloraz manganese in controlling fungal diseases?

A1: Prochloraz manganese, a broad-spectrum fungicide, disrupts the fungal cell membrane by inhibiting the biosynthesis of ergosterol. [, , , ] This inhibition occurs at the demethylation step, ultimately leading to abnormal fungal growth and death. [, , ]

Q2: What is the molecular formula and weight of prochloraz manganese?

A2: Prochloraz manganese, also known as Dichlorotetrakisprochloraz manganese, has a molecular formula of C36H36Cl8MnN8 and a molecular weight of 902.32 g/mol. [, ]

Q3: Is there any spectroscopic data available for prochloraz manganese?

A3: High-Performance Liquid Chromatography (HPLC) methods are commonly used to analyze and quantify prochloraz manganese in various formulations. [, ] These methods typically employ UV detection. [, ]

Q4: Is prochloraz manganese chemically stable when mixed with other substances used in agricultural practices?

A6: While prochloraz manganese is generally compatible with many fungicides, it can react with chlorine dioxide, leading to a decrease in chlorine dioxide concentration over time. [] This highlights the importance of considering potential chemical interactions when formulating mixtures for agricultural applications.

Q5: Does prochloraz manganese exhibit any catalytic properties?

A7: Prochloraz manganese's primary mode of action is fungicidal, targeting ergosterol biosynthesis rather than exhibiting direct catalytic properties. [, , , ]

Q6: What are the primary applications of prochloraz manganese?

A8: Prochloraz manganese is widely used as a fungicide in agriculture to control a wide range of fungal diseases in various crops. [, , , ] It is effective against pathogens like Colletotrichum gloeosporioides, Botryosphaeria species, and Sclerotinia sclerotiorum, among others. [, , , , ]

Q7: Are there any computational chemistry studies investigating the structure-activity relationship of prochloraz manganese?

A9: Currently, limited information is available regarding the use of computational chemistry and modeling techniques, including QSAR models, to study prochloraz manganese. []

Q8: How does the structure of prochloraz manganese contribute to its fungicidal activity?

A10: While detailed SAR studies are limited, the structure of prochloraz manganese, particularly the presence of chlorine atoms and the imidazole ring, is believed to play a crucial role in its interaction with the target site in the ergosterol biosynthesis pathway. []

Q9: What are the regulatory guidelines governing the safe use of prochloraz manganese in agriculture?

A12: While specific SHE (Safety, Health, and Environment) regulations are not detailed in the provided research papers, it's crucial to adhere to all local and international guidelines regarding the safe handling, application, and disposal of prochloraz manganese. []

Q10: Is there any data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of prochloraz manganese in plants or the environment?

A13: Detailed pharmacokinetic data for prochloraz manganese in plants or the environment is limited in the provided research papers. []

Q11: What evidence supports the efficacy of prochloraz manganese in controlling fungal diseases in field settings?

A14: Multiple field studies have demonstrated the effectiveness of prochloraz manganese in controlling fungal diseases in various crops, including mango, grapevine, and eucalyptus. [, , , , ]

Q12: Are there any known cases of fungicide resistance developing against prochloraz manganese?

A15: Yes, resistance to prochloraz manganese has been reported in Cladobotryum mycophilum, highlighting the importance of resistance monitoring and management strategies in controlling fungal diseases. [, ]

Q13: Is there any cross-resistance observed between prochloraz manganese and other fungicides?

A16: Some Cladobotryum dendroides Type II isolates showed weak resistance to both thiabendazole and carbendazim, suggesting potential cross-resistance between these benzimidazole fungicides. []

Q14: What are the potential toxicological risks associated with prochloraz manganese exposure?

A17: While specific toxicological data is not extensively discussed in the provided research papers, understanding the potential adverse effects of prochloraz manganese on human health and the environment is crucial for ensuring its responsible use. [, ]

Q15: Are there any identified biomarkers that can predict the efficacy of prochloraz manganese treatment or monitor treatment response in plants?

A19: The provided research papers do not delve into the identification of specific biomarkers for monitoring prochloraz manganese treatment efficacy in plants. []

Q16: What analytical techniques are commonly employed to detect and quantify prochloraz manganese residues in plant tissues or environmental samples?

A20: HPLC, particularly with UV detection, is a widely used analytical method for detecting and quantifying prochloraz manganese in various matrices. [, , ]

Q17: What is the environmental fate and behavior of prochloraz manganese?

A21: Information regarding the specific environmental fate and behavior of prochloraz manganese, including its degradation pathways and potential impact on ecosystems, is limited in the provided research papers. []

Q18: Are there any studies investigating the dissolution rate and solubility of different prochloraz manganese formulations?

A22: The provided research papers primarily focus on the fungicidal efficacy of prochloraz manganese rather than extensively discussing its dissolution and solubility characteristics. []

Q19: How are analytical methods for prochloraz manganese validated to ensure accuracy, precision, and specificity?

A23: While specific method validation procedures are not detailed in the provided research papers, it's crucial to follow established guidelines to ensure the accuracy, precision, and specificity of analytical methods used to quantify prochloraz manganese. []

Q20: Does prochloraz manganese elicit any immunological responses in plants or other organisms?

A25: The provided research papers primarily focus on the fungicidal activity of prochloraz manganese rather than delving into its potential immunogenic effects in plants or other organisms. []

Q21: Are there any known interactions between prochloraz manganese and drug transporters in plants or other organisms?

A26: The provided research papers do not discuss specific interactions between prochloraz manganese and drug transporters. []

Q22: Does prochloraz manganese influence the activity of drug-metabolizing enzymes in plants or other organisms?

A27: The provided research papers do not contain information regarding prochloraz manganese's potential to induce or inhibit drug-metabolizing enzymes. []

Q23: What is known about the biocompatibility and biodegradability of prochloraz manganese?

A28: Information regarding the specific biocompatibility and biodegradability of prochloraz manganese is limited in the provided research papers. []

Q24: Are there any viable alternatives to prochloraz manganese for controlling fungal diseases in crops?

A29: Yes, several alternative fungicides are available for controlling fungal diseases, including thiram, copper hydroxide, and tebuconazole. [, ] Biocontrol agents like Bacillus subtilis are also being explored as potential alternatives or supplements to chemical fungicides. [, ]

Q25: What are the key research tools and resources available for studying the mode of action and efficacy of prochloraz manganese?

A31: Researchers employ various tools and techniques, including in vitro assays, field trials, and molecular biology methods, to study prochloraz manganese's mode of action and efficacy. [, , , ]

Q26: What are the historical milestones in the development and use of prochloraz manganese as a fungicide?

A32: While specific historical milestones are not detailed in the provided research papers, the development of prochloraz manganese as a broad-spectrum fungicide represents a significant advancement in controlling fungal diseases in agriculture. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。